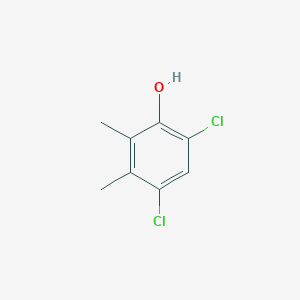

4,6-Dichloro-2,3-dimethylphenol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

10247-85-5 |

|---|---|

Molecular Formula |

C8H8Cl2O |

Molecular Weight |

191.05 g/mol |

IUPAC Name |

4,6-dichloro-2,3-dimethylphenol |

InChI |

InChI=1S/C8H8Cl2O/c1-4-5(2)8(11)7(10)3-6(4)9/h3,11H,1-2H3 |

InChI Key |

UJKOQSMRLSLDHO-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C=C1Cl)Cl)O)C |

Canonical SMILES |

CC1=C(C(=C(C=C1Cl)Cl)O)C |

Synonyms |

4,6-Dichloro-2,3-dimethylphenol |

Origin of Product |

United States |

Synthetic Methodologies for 4,6 Dichloro 2,3 Dimethylphenol

Chemical Synthesis Pathways and Reaction Mechanisms

The creation of 4,6-dichloro-2,3-dimethylphenol fundamentally relies on the electrophilic aromatic substitution of 2,3-dimethylphenol (B72121). The directing effects of the hydroxyl and methyl groups on the aromatic ring guide the incoming chloro groups to specific positions. The primary challenge lies in achieving dichlorination at the 4th and 6th positions with high selectivity.

Regioselective Chlorination Strategies for Dimethylphenols

The direct chlorination of 2,3-dimethylphenol is a common approach. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the methyl groups are weakly activating, ortho-, para-directors. This combination favors substitution at the 4- and 6-positions, which are para and ortho to the hydroxyl group, respectively.

Common chlorinating agents for this reaction include sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS). The choice of chlorinating agent and reaction conditions can significantly influence the regioselectivity of the reaction. For instance, the use of sulfuryl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) can promote the desired dichlorination. researchgate.net The reaction mechanism involves the generation of an electrophilic chlorine species, which then attacks the electron-rich aromatic ring of the dimethylphenol.

Research has shown that modifiers can be used to enhance para-regioselectivity in the chlorination of phenols. researchgate.net For example, certain sulfur-containing compounds can act as regioselectivity modifiers in the presence of sulfuryl chloride and a Lewis acid catalyst. researchgate.net While direct studies on 2,3-dimethylphenol are not extensively detailed in the provided results, the principles of regioselective chlorination of other phenol (B47542) derivatives, such as o-cresol (B1677501) and m-xylenol, provide a strong basis for its synthesis. researchgate.netchemicalbook.com

Approaches Involving Phenolic Precursors with Subsequent Derivatization

An alternative strategy involves starting with a phenolic precursor that is already substituted at one of the desired positions. For example, one could start with 4-chloro-2,3-dimethylphenol (B72185) or 6-chloro-2,3-dimethylphenol (B3042324) and then introduce the second chlorine atom. This stepwise approach can sometimes offer better control over the final product distribution.

Another derivatization approach involves the use of blocking groups. A bulky group could be temporarily introduced at a more reactive site to direct chlorination to the desired positions. After the chlorination step, the blocking group is removed to yield the final product. While specific examples for this compound are not explicitly detailed, this is a general strategy in organic synthesis to achieve specific substitution patterns on aromatic rings.

Multi-Step Organic Synthesis Protocols

More complex, multi-step syntheses can also be envisioned, although they are generally less economically viable for industrial-scale production. These could involve the construction of the substituted benzene (B151609) ring from acyclic precursors or the functional group interconversion of a pre-existing substituted aromatic compound.

For instance, a synthetic route could potentially start from a different substituted benzene derivative, where the hydroxyl and methyl groups are introduced in separate steps, followed by the final chlorination. A general example of a multi-step synthesis of a dichlorophenol derivative is the preparation of 2,6-dichlorophenol (B41786) from ethyl 4-hydroxybenzoate. orgsyn.org This process involves chlorination, saponification, and finally decarboxylation to yield the target molecule. orgsyn.org A similar strategic approach could theoretically be adapted for this compound, starting from an appropriately substituted benzoic acid derivative.

Catalytic Systems Employed in the Synthesis of Dichlorodimethylphenols

Catalysis plays a crucial role in the efficient and selective synthesis of dichlorodimethylphenols. Lewis acids are the most common catalysts employed in electrophilic chlorination reactions.

| Catalyst Type | Specific Examples | Role in Synthesis |

| Lewis Acids | Aluminum chloride (AlCl₃), Ferric chloride (FeCl₃) | Polarize the Cl-Cl bond in the chlorinating agent (e.g., SO₂Cl₂), increasing its electrophilicity and facilitating the attack on the aromatic ring. researchgate.netchemicalbook.com |

| Thiourea Derivatives | Organocatalysts | Can be used to direct the regioselectivity of chlorination with agents like N-chlorosuccinimide, favoring either ortho or para substitution depending on the catalyst structure. scientificupdate.com |

| Poly(alkylene sulfide)s | - | Act as catalysts to enhance para-regioselectivity in the chlorination of phenols using sulfuryl chloride and AlCl₃. researchgate.net |

The choice of catalyst can significantly impact the yield and isomeric purity of the final product. The development of more selective and reusable catalysts is an ongoing area of research in this field.

Advanced Purification and Isolation Techniques for Synthetic Products

Following the synthesis, the crude product mixture often contains the desired this compound along with unreacted starting materials, isomeric byproducts (such as 2,4-dichloro-3,5-dimethylphenol), and residual catalyst. chemicalbook.com Therefore, efficient purification and isolation techniques are essential to obtain a product of high purity.

Commonly employed methods include:

Distillation: Fractional distillation under reduced pressure can be used to separate components with different boiling points.

Crystallization: This is a highly effective method for purifying solid compounds. The crude product is dissolved in a suitable solvent or solvent mixture, and the desired compound is allowed to crystallize out upon cooling, leaving impurities in the mother liquor. A patent for the purification of 2,6-dimethylphenol (B121312) describes a process of crystallization from a water and diol mixture. google.com

Chromatography: Techniques such as column chromatography can be used for the separation of closely related isomers on a smaller scale.

Extraction: Liquid-liquid extraction is often used during the work-up procedure to separate the organic product from the aqueous phase and remove water-soluble impurities. chemicalbook.com

The selection of the most appropriate purification method depends on the physical properties of the target compound and the nature of the impurities present.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to chemical manufacturing to minimize environmental impact and enhance sustainability. nih.govjddhs.com In the context of this compound synthesis, several green chemistry principles can be considered:

Prevention of Waste: Optimizing reaction conditions to maximize the yield of the desired product and minimize the formation of byproducts is a key principle. epa.gov

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. epa.gov Catalytic approaches are generally more atom-economical than stoichiometric ones.

Use of Safer Solvents and Auxiliaries: The use of hazardous organic solvents should be minimized or replaced with greener alternatives where possible. jddhs.com Research into solvent-free reactions is also a key area of green chemistry. jddhs.com

Catalysis: The use of catalysts is inherently a green chemistry principle as they are used in small amounts and can be recycled and reused, reducing waste. epa.gov

Energy Efficiency: Synthetic methods should be designed for ambient temperature and pressure to reduce energy consumption. epa.gov

While specific green synthesis routes for this compound are not extensively documented in the provided search results, the general principles of green chemistry provide a framework for developing more environmentally benign synthetic processes in the future. kahedu.edu.in

Chemical Transformations and Functionalization of 4,6 Dichloro 2,3 Dimethylphenol

Reactivity Profiles of the Phenolic Hydroxyl Group

The hydroxyl group is the primary site of reactivity in 4,6-dichloro-2,3-dimethylphenol. Like other phenols, it imparts a weak acidity to the molecule, allowing it to be deprotonated by a suitable base to form a phenoxide ion. This phenoxide is a potent nucleophile and serves as the intermediate for many functionalization reactions.

The acidity of the phenolic proton is enhanced by the electron-withdrawing inductive effect of the two chlorine atoms. Conversely, the electron-donating methyl groups slightly counteract this effect. This balance of electronic influences makes the hydroxyl group readily available for reactions such as etherification and esterification, which are common strategies for the derivatization of phenols.

Aromatic Ring Substitution Reactions and Mechanisms

Electrophilic aromatic substitution is a hallmark reaction of phenols, which are typically highly activated towards such transformations. byjus.com However, the reactivity of the this compound ring is more complex. The directing effects of the existing substituents must be considered:

-OH (Hydroxyl): Strongly activating and ortho, para-directing.

-CH₃ (Methyl): Activating and ortho, para-directing.

-Cl (Chloro): Deactivating yet ortho, para-directing.

In this compound, positions 2, 3, 4, and 6 are occupied. The only available position for substitution is C5. The hydroxyl group at C1 directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions, all of which are blocked. The methyl groups at C2 and C3 would direct towards C4/C6 and C5/C1 respectively. The chloro groups at C4 and C6 would also direct to the remaining ortho and para positions.

The primary site for a potential electrophilic attack would be the C5 position. However, this position is sterically hindered by the adjacent methyl group at C3 and chloro group at C4. More significantly, the cumulative electron-withdrawing effect of the two chlorine atoms deactivates the ring, making electrophilic substitution reactions challenging compared to simpler phenols.

Further Halogenation Studies

Due to the highly activating nature of the hydroxyl group, phenols often undergo halogenation readily, even without a Lewis acid catalyst. byjus.com For this compound, any further halogenation would have to occur at the C5 position. However, the combined deactivating effect of the two existing chlorine substituents and the steric crowding around the C5 position make such a reaction unlikely to proceed under standard conditions. The ring is considered electron-poor, diminishing its nucleophilicity and its ability to attack an incoming electrophile.

Alkylation and Acylation Reactions

Friedel-Crafts alkylation and acylation are classic electrophilic aromatic substitution reactions for forming new carbon-carbon bonds on an aromatic ring. These reactions typically require a Lewis acid catalyst, such as aluminum chloride (AlCl₃). A critical limitation of Friedel-Crafts reactions is that they are generally unsuccessful on strongly deactivated aromatic rings.

The presence of two deactivating chloro groups on the this compound ring system is expected to prevent standard Friedel-Crafts reactions from occurring. The electron-poor nature of the ring is insufficient to act as the nucleophile required to attack the carbocation or acylium ion electrophile generated in these reactions.

Derivatization Strategies for Analytical and Mechanistic Investigations

Derivatization is a crucial technique in analytical chemistry, particularly for gas chromatography (GC), to improve the volatility, thermal stability, and detectability of analytes. gcms.czsigmaaldrich.com For phenolic compounds like this compound, derivatization primarily targets the reactive hydroxyl group to form more stable and volatile ethers and esters. jfda-online.com

Formation of Ether Derivatives (e.g., Methylation, Pentafluorobenzylation)

Etherification is a common derivatization strategy for phenols. This typically involves the deprotonation of the phenol (B47542) to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide in a Williamson ether synthesis.

Methylation: The formation of a methyl ether derivative significantly increases the volatility of a phenol, making it more suitable for GC analysis. Various methylating agents can be employed. A study on the methylation of chlorinated phenols for GC-MS analysis demonstrated the effectiveness of trimethyloxonium (B1219515) tetrafluoroborate (B81430) (TMO) as a rapid and efficient derivatizing agent at room temperature. nih.govresearchgate.netosti.gov

Pentafluorobenzylation: This technique introduces a pentafluorobenzyl (PFB) group, which is highly electronegative. PFB derivatives exhibit excellent sensitivity for electron capture detection (ECD) in GC analysis. The derivatization is typically achieved by reacting the phenol with pentafluorobenzyl bromide (PFBBr) under basic conditions. This method has been successfully used for the trace analysis of various acidic metabolites and phenols. nih.gov

The table below summarizes common etherification reactions applicable to this compound for analytical purposes.

| Reaction Type | Reagent | Product | Purpose |

|---|---|---|---|

| Methylation | Trimethyloxonium tetrafluoroborate (TMO) or Methyl iodide (CH₃I) with a base | 4,6-Dichloro-1-methoxy-2,3-dimethylbenzene | Increases volatility for GC-MS analysis. researchgate.net |

| Pentafluorobenzylation | Pentafluorobenzyl bromide (PFBBr) with a base | 1-(Pentafluorobenzyloxy)-4,6-dichloro-2,3-dimethylbenzene | Enhances sensitivity for GC-ECD analysis. nih.gov |

Esterification Reactions

Esterification is another primary method for derivatizing phenols. Unlike alcohols, phenols react very slowly with carboxylic acids, so more reactive acylating agents like acid anhydrides or acyl chlorides are typically used. libretexts.org The reaction involves the nucleophilic attack of the phenolic oxygen on the electrophilic carbonyl carbon of the acylating agent.

Acetylation: Reaction with acetic anhydride (B1165640) is a common method for producing acetate (B1210297) esters. This derivatization is often used to prepare phenols for analysis by converting the polar -OH group into a less polar ester group. researchgate.net For less reactive phenols, the reaction can be catalyzed by a base or a strong acid. google.com

Acylation with Carbodiimides: Studies have shown that carbodiimides can facilitate the esterification of phenols. rsc.orgnih.gov The relative rates of acylation are influenced by the acidity of the phenol, with the reaction proceeding through the attack of the corresponding phenolate (B1203915) anion on an electrophilic intermediate. nih.gov

The table below outlines representative esterification reactions for this compound.

| Reaction Type | Reagent | Product | Notes |

|---|---|---|---|

| Acetylation | Acetic anhydride ((CH₃CO)₂O) | 4,6-Dichloro-2,3-dimethylphenyl acetate | A standard derivatization to increase volatility and thermal stability. researchgate.net |

| Benzoylation | Benzoyl chloride (C₆H₅COCl) | 4,6-Dichloro-2,3-dimethylphenyl benzoate | Often requires conversion of the phenol to the more reactive phenoxide first. libretexts.org |

Other Functional Group Modifications

Beyond the reactions that modify the aromatic ring itself, the hydroxyl group of this compound is the primary site for a variety of functional group modifications. These transformations are fundamental in synthesizing a diverse range of derivatives with potential applications in various fields of chemistry. The principal reactions involve the conversion of the hydroxyl group into ethers and esters.

Etherification

The formation of an ether from this compound would typically proceed via the Williamson ether synthesis. google.comorganic-chemistry.org This method involves the deprotonation of the phenol with a suitable base to form the corresponding phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide (or another electrophile with a good leaving group) in an SN2 reaction.

A general scheme for the etherification is as follows:

Deprotonation: The phenol is treated with a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to generate the more nucleophilic phenoxide anion.

Nucleophilic Attack: The resulting phenoxide attacks an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the corresponding aryl ether.

Given the steric hindrance from the ortho-substituents, reaction conditions might require higher temperatures or the use of more reactive alkylating agents to achieve reasonable yields. acs.org

Esterification

The direct esterification of phenols with carboxylic acids is generally a slow and inefficient process. youtube.comgoogle.com Therefore, more reactive acylating agents, such as acid chlorides or acid anhydrides, are typically employed to form phenyl esters. libretexts.org

The reaction with an acid chloride, for instance, would proceed as follows:

Acylation: this compound reacts with an acid chloride (e.g., acetyl chloride, benzoyl chloride) in the presence of a base (like pyridine (B92270) or triethylamine) which serves to neutralize the hydrogen chloride byproduct.

Alternatively, the phenol can first be converted to the more reactive phenoxide ion by treatment with a base like sodium hydroxide, which can then react with the acid chloride. libretexts.org

The following table provides a generalized overview of potential functional group modifications for a substituted phenol like this compound, with representative reagents and expected products. It is important to note that these are illustrative examples based on general chemical principles, as specific experimental data for this compound is scarce.

Table 1: Generalized Functional Group Modifications of Substituted Phenols

| Reaction Type | Reagent 1 (Base/Catalyst) | Reagent 2 (Electrophile) | Product | General Reaction Conditions |

|---|---|---|---|---|

| Etherification | Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | 1,3-Dichloro-4,5-dimethyl-2-methoxybenzene | Anhydrous solvent (e.g., THF, DMF), Room Temperature to mild heating |

| Etherification | Potassium Carbonate (K₂CO₃) | Ethyl Bromide (CH₃CH₂Br) | 2-Ethoxy-1,3-dichloro-4,5-dimethylbenzene | Polar aprotic solvent (e.g., DMF, Acetone), Reflux |

| Esterification | Pyridine | Acetyl Chloride (CH₃COCl) | 4,6-Dichloro-2,3-dimethylphenyl acetate | Anhydrous solvent (e.g., Dichloromethane), 0°C to Room Temperature |

| Esterification | Sodium Hydroxide (NaOH) | Benzoyl Chloride (C₆H₅COCl) | 4,6-Dichloro-2,3-dimethylphenyl benzoate | Aqueous base followed by reaction with the acid chloride |

| Silylation | Triethylamine (Et₃N) | Trimethylsilyl Chloride ((CH₃)₃SiCl) | (4,6-Dichloro-2,3-dimethylphenoxy)(trimethyl)silane | Anhydrous solvent (e.g., Dichloromethane), Room Temperature |

This table presents generalized reactions and conditions based on the known reactivity of substituted phenols. Specific yields and optimal conditions for this compound would require experimental determination.

Advanced Analytical and Spectroscopic Characterization of 4,6 Dichloro 2,3 Dimethylphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of 4,6-dichloro-2,3-dimethylphenol, providing detailed information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound is expected to be relatively simple, displaying distinct signals for the aromatic proton, the hydroxyl proton, and the two methyl groups.

Aromatic Proton (H-5): A single singlet is anticipated for the lone proton on the aromatic ring, positioned between two chlorine atoms. Its chemical shift would likely appear in the range of 7.0-7.4 ppm.

Hydroxyl Proton (-OH): A broad singlet corresponding to the phenolic hydroxyl group would be observed, with a chemical shift that can vary depending on solvent and concentration, typically between 4.5 and 6.0 ppm.

Methyl Protons (-CH₃): Two distinct singlets are expected for the two non-equivalent methyl groups at positions 2 and 3. These would appear in the upfield region, generally between 2.1 and 2.4 ppm.

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. For the C₈H₈Cl₂O structure of this compound, eight distinct carbon signals are predicted.

Aromatic Carbons: Six signals will correspond to the carbons of the benzene (B151609) ring. The carbon bearing the hydroxyl group (C-1) would be the most deshielded among the substituted carbons. The carbons bonded to chlorine (C-4 and C-6) would also show significant downfield shifts. The single protonated carbon (C-5) would be identifiable in a DEPT-135 experiment.

Methyl Carbons: Two signals in the upfield region (typically 15-25 ppm) would correspond to the two methyl carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Description |

|---|---|---|---|---|

| Aromatic CH | C-5 | ~7.1 | ~128 | Singlet, proton located between two chlorine atoms. |

| Hydroxyl OH | - | ~5.5 | - | Broad singlet, chemical shift is concentration dependent. |

| Methyl CH₃ | C-2 | ~2.3 | ~18 | Singlet, methyl group adjacent to hydroxyl. |

| Methyl CH₃ | C-3 | ~2.2 | ~16 | Singlet, methyl group adjacent to a chlorine. |

| Quaternary C-OH | C-1 | - | ~150 | Carbon attached to the hydroxyl group. |

| Quaternary C-CH₃ | C-2 | - | ~125 | Carbon attached to a methyl group. |

| Quaternary C-CH₃ | C-3 | - | ~130 | Carbon attached to a methyl group. |

| Quaternary C-Cl | C-4 | - | ~127 | Carbon attached to a chlorine atom. |

| Quaternary C-Cl | C-6 | - | ~129 | Carbon attached to a chlorine atom. |

To unambiguously assign all signals and confirm the connectivity, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would primarily be used to confirm the absence of coupling for the aromatic and methyl singlets, reinforcing the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It would definitively link the aromatic proton signal to the C-5 carbon signal and the two methyl proton signals to their respective methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for mapping the complete molecular structure by showing correlations between protons and carbons over two to three bonds. Key expected correlations would include:

The aromatic proton (H-5) to the carbons at C-1, C-3, and C-4.

The methyl protons at C-2 to carbons C-1, C-3, and the methyl carbon at C-3.

The methyl protons at C-3 to carbons C-2, C-4, and the methyl carbon at C-2. These long-range correlations provide unequivocal proof of the substituent placement on the benzene ring, distinguishing this compound from its isomers.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition and to gain structural information through the analysis of fragmentation patterns.

Electron Ionization (EI) Mass Spectrometry: In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. nist.gov The mass spectrum of this compound would exhibit a distinct molecular ion peak cluster [M]⁺˙ due to the presence of two chlorine atoms. The natural isotopic abundance of ³⁵Cl and ³⁷Cl results in a characteristic pattern for dichloro-compounds with M, M+2, and M+4 peaks in an approximate 9:6:1 intensity ratio. hmdb.ca

Key fragmentation pathways would likely involve the loss of a methyl radical ([M-15]⁺) and the cleavage of a C-Cl bond. The fragmentation of the related 2,3-dimethylphenol (B72121) shows a prominent molecular ion and a base peak corresponding to the loss of a methyl group, a pattern expected to be influential here as well. nist.gov

Electrospray Ionization (ESI) Mass Spectrometry: ESI is a soft ionization technique that typically results in minimal fragmentation. epa.gov In negative ion mode, ESI-MS of this compound would be expected to show a strong signal corresponding to the deprotonated molecule, [M-H]⁻. This signal would also display the characteristic isotopic pattern for a dichloro-substituted compound, allowing for straightforward confirmation of the molecular formula.

Table 2: Predicted Key Ions in the Mass Spectrum of this compound

| Ion Type | Predicted m/z (for ³⁵Cl) | Ionization Mode | Description |

|---|---|---|---|

| [M]⁺˙ | 190 | EI | Molecular ion. Will appear as a cluster (m/z 190, 192, 194). |

| [M-CH₃]⁺ | 175 | EI | Loss of a methyl radical. A common fragmentation for xylenols. |

| [M-Cl]⁺ | 155 | EI | Loss of a chlorine radical. |

| [M-H]⁻ | 189 | ESI (Negative) | Deprotonated molecule. Will appear as a cluster (m/z 189, 191, 193). |

Tandem mass spectrometry (MS/MS) is a powerful technique for identifying compounds in complex mixtures, such as environmental or metabolic samples, by analyzing the fragmentation of a specific parent ion. This is particularly useful for studying the degradation products of this compound.

For instance, if a degradation pathway involves reductive dechlorination, a potential product would be a monochloro-dimethylphenol. Using MS/MS, the deprotonated ion of this suspected product (e.g., m/z 155) could be selectively isolated and fragmented. The resulting daughter ions would provide a structural fingerprint to confirm its identity. This method allows for the sensitive and specific detection of metabolites or degradants even at trace levels, by creating specific scan functions for expected products.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the π → π* transitions of the conjugated aromatic system. Phenols typically exhibit two primary absorption bands in the UV region. For this compound, the presence of chloro and methyl substituents on the benzene ring is expected to influence the position and intensity of these bands.

Compared to phenol (B47542), the alkyl and chloro substituents are expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. The spectrum of the related 2,6-dimethylphenol (B121312) shows an absorption band at 268 nm. It is anticipated that this compound would exhibit a principal absorption band in a similar region, likely between 270 nm and 290 nm, which is characteristic of the electronic transitions within the substituted phenolic ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. For a non-linear molecule like this compound, which consists of 19 atoms (8 carbon, 8 hydrogen, 2 chlorine, 1 oxygen), the total number of fundamental vibrational modes can be calculated as 3N-6, resulting in 51 possible modes. libretexts.orgyoutube.com These vibrations, which include stretching, bending, wagging, twisting, scissoring, and rocking, provide a unique fingerprint of the molecule's structure. libretexts.org

In IR spectroscopy, a mode is active only if it causes a change in the molecule's net dipole moment. libretexts.orgyoutube.com For this compound, key IR-active vibrations include the O-H stretch, aromatic C-H stretches, C-O stretch, and C-Cl stretches. The O-H stretching vibration is typically observed as a broad band in the region of 3200-3600 cm⁻¹. The aromatic C-H stretching appears around 3000-3100 cm⁻¹, while the aliphatic C-H stretches from the methyl groups are found just below 3000 cm⁻¹. The C-O stretching vibration for phenols is typically located in the 1260-1180 cm⁻¹ range. The C-Cl stretching vibrations are expected in the fingerprint region, generally between 800 and 600 cm⁻¹.

Raman spectroscopy, which relies on changes in polarizability, provides complementary information. Symmetric vibrations that might be weak in the IR spectrum are often strong in the Raman spectrum. youtube.com For instance, the symmetric breathing mode of the aromatic ring is a characteristic Raman band.

A summary of expected vibrational frequencies for this compound, based on data from similar compounds like dimethylphenols and chlorophenols, is presented below. nist.govspectrabase.comnist.gov

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Spectroscopy Technique |

|---|---|---|

| O-H Stretch (Hydrogen-bonded) | 3200 - 3600 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch (Methyl) | 2850 - 2970 | IR, Raman |

| Aromatic C=C Ring Stretch | 1450 - 1600 | IR, Raman |

| C-O Stretch | 1180 - 1260 | IR |

| C-Cl Stretch | 600 - 800 | IR, Raman |

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatography is indispensable for separating this compound from impurities, isomers, and other components in complex mixtures. Gas and liquid chromatography are the primary methods used for this purpose.

Gas chromatography is a highly effective technique for the analysis of volatile and semi-volatile compounds like chlorinated phenols. researchgate.net Purity assessment and quantification are commonly performed using GC coupled with a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD). settek.com

Flame Ionization Detector (FID): FID is a universal detector for organic compounds. While reliable for general purity assessment, it may lack the sensitivity required for trace-level analysis of chlorinated compounds. settek.com

Electron Capture Detector (ECD): ECD is highly sensitive to electrophilic compounds, particularly those containing halogens. This makes it an exceptionally suitable detector for the trace analysis of this compound and other chlorinated phenols. settek.com

For improved volatility and peak shape, phenols are often derivatized before GC analysis, for instance, through methylation to form the corresponding anisole (B1667542) or by creating pentafluorobenzyl ether derivatives. settek.comepa.gov The choice of capillary column is crucial, with low-polarity phases like those equivalent to 5% diphenyl/95% dimethyl polysiloxane being common. thermofisher.com

Table 2: Typical GC Parameters for Chlorinated Phenol Analysis

| Parameter | Typical Setting | Reference |

|---|---|---|

| Column | TraceGOLD TG-5SilMS (30 m x 0.25 mm x 0.25 µm) or similar | thermofisher.com |

| Injection Mode | Splitless | thermofisher.com |

| Injector Temperature | 275 °C | thermofisher.com |

| Carrier Gas | Helium, 1.0 - 1.5 mL/min constant flow | thermofisher.comlcms.cz |

| Oven Program | Initial 60 °C (hold 5 min), ramp at 8 °C/min to 300 °C (hold 10 min) | thermofisher.com |

| Detector | FID or ECD | settek.com |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing phenols without the need for derivatization, which is often required for GC. deswater.com The most common mode for separating chlorinated phenols is reversed-phase chromatography. nih.govcapes.gov.br

In this approach, a non-polar stationary phase, typically a C18 (octadecylsilyl) bonded silica, is used with a polar mobile phase. nih.govasianpubs.org The mobile phase usually consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of acid (like formic or trifluoroacetic acid) to ensure the phenolic compounds remain in their protonated form, leading to better peak shape and retention. nih.govnih.govscirp.org Detection is most commonly achieved using a UV detector, as the aromatic ring of the phenol provides strong absorbance, typically monitored around 280-290 nm. nih.govasianpubs.org

Table 3: Typical HPLC Parameters for Dichlorophenol Analysis

| Parameter | Typical Setting | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | nih.govasianpubs.org |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | nih.govasianpubs.org |

| Flow Rate | 1.0 - 1.5 mL/min | nih.govasianpubs.org |

| Column Temperature | 30 - 40 °C | asianpubs.orgnih.gov |

| Detection | UV at ~290 nm | nih.gov |

| Injection Volume | 10 - 20 µL | deswater.comasianpubs.org |

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Comprehensive Profiling

For definitive identification and trace-level quantification in complex matrices, hyphenated techniques that couple chromatography with mass spectrometry are the methods of choice.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation capability of GC with the powerful identification ability of mass spectrometry. researchgate.net Following separation on the GC column, molecules enter the mass spectrometer, where they are ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum, which shows the mass-to-charge ratio of the parent ion and its fragments, serves as a molecular fingerprint that can be compared against spectral libraries for positive identification. researchgate.net GC-MS is a widely used technique for detecting organic contaminants like chlorinated phenols. researchgate.netthermofisher.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and specificity and is particularly useful for analyzing compounds directly from liquid samples without derivatization. shimadzu.com After separation by HPLC, the analyte is ionized (e.g., using electrospray ionization, ESI) and enters the tandem mass spectrometer. In a common mode called Multiple Reaction Monitoring (MRM), a specific parent ion is selected, fragmented, and a specific fragment ion is monitored. This process is highly selective, minimizing interferences from the sample matrix and allowing for very low detection limits. shimadzu.comresearchgate.netresearchgate.net

Table 4: Typical Hyphenated Technique Parameters for Chlorinated Phenol Analysis

| Technique | Parameter | Typical Setting | Reference |

|---|---|---|---|

| GC-MS | Ionization Mode | Electron Ionization (EI), 70 eV | lcms.cz |

| Mass Analyzer | Quadrupole or Ion Trap | thermofisher.com | |

| Acquisition Mode | Scan or Selected Ion Monitoring (SIM) | researchgate.net | |

| LC-MS/MS | Ionization Mode | Electrospray Ionization (ESI), Negative Mode | researchgate.net |

| Mass Analyzer | Triple Quadrupole (QqQ) | shimadzu.com | |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | shimadzu.comresearchgate.net |

Computational Chemistry and in Silico Modeling of 4,6 Dichloro 2,3 Dimethylphenol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods can elucidate electronic structure, molecular geometries, and energetic profiles, which are crucial for predicting reactivity and behavior.

Density Functional Theory (DFT) Studies on Molecular Geometry and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach to determine a molecule's optimized geometry—the arrangement of atoms that corresponds to the lowest energy state—and to calculate various molecular properties.

A comprehensive search for DFT studies specifically on 4,6-Dichloro-2,3-dimethylphenol has not yielded any published research. While studies on similar compounds, such as other chlorinated or methylated phenols, exist and utilize DFT to predict molecular parameters, this information cannot be extrapolated to accurately describe this compound due to the sensitive dependence of molecular properties on the precise arrangement and type of substituents on the phenol (B47542) ring. researchgate.netkarazin.ua For instance, research on 2,6-dichloro-4-fluoro phenol has employed DFT with the B3LYP functional and 6-311+G(d,p) basis set to determine its optimal molecular geometry. researchgate.netkarazin.ua However, without a dedicated study, the bond lengths, bond angles, and dihedral angles for this compound remain uncalculated.

Molecular Orbital Analysis and Charge Distribution

Molecular orbital (MO) analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability. Furthermore, the calculation of charge distribution, often through methods like Mulliken population analysis, reveals the partial charges on each atom, highlighting electrophilic and nucleophilic sites. researchgate.net

There is no available literature containing a molecular orbital analysis or a calculated charge distribution specifically for this compound. Studies on analogous molecules, like 2,6-dichloro-4-fluoro phenol, have performed such analyses, but these results are specific to that compound's unique electronic and structural configuration. researchgate.netresearchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Parameters

QSPR models are statistical tools that correlate the structural features of molecules, encoded by molecular descriptors, with their physicochemical properties. These models are valuable for predicting the properties of new or untested compounds.

Selection and Calculation of Molecular Descriptors

The development of a QSPR model begins with the selection and calculation of molecular descriptors. These descriptors can be constitutional, topological, geometric, or quantum-chemical in nature and are calculated from the molecular structure.

No QSPR studies specifically targeting this compound were found. Consequently, there is no established set of molecular descriptors that have been calculated and selected to model its specific physicochemical properties. General QSPR studies on classes of compounds like polychlorinated diphenyl ethers have utilized descriptors such as average molecular polarizability, molecular weight, and total energy, but the applicability of these to this compound has not been investigated. nih.gov

Statistical Validation of QSPR Models

The predictive power and robustness of a QSPR model must be rigorously validated using statistical methods. This often involves internal validation (e.g., cross-validation) and external validation with an independent set of compounds.

Given the absence of any QSPR models for this compound, there are no corresponding statistical validation data to report. The development and validation of such a model would require a dataset of related compounds with experimentally determined properties, which does not appear to be available in the context of a specific study on this compound.

Reaction Pathway Prediction and Mechanistic Insights through Computational Methods

Computational methods can be employed to predict the likely course of chemical reactions and to elucidate the underlying mechanisms. This can involve mapping potential energy surfaces, locating transition states, and calculating activation energies.

There is a lack of published research on the prediction of reaction pathways or computational mechanistic studies involving this compound. While general computational tools and methodologies for reaction prediction exist, their specific application to this compound has not been documented in the available scientific literature. nih.gov

Research on "this compound" Reveals No Specific Molecular Dynamics Simulation Data

A comprehensive review of available scientific literature and computational chemistry databases has found no specific studies on the molecular dynamics simulations or detailed intermolecular interactions of the chemical compound this compound.

Despite a thorough search for research focusing on the in silico modeling of this particular molecule, no published papers or datasets detailing its behavior at the molecular level through simulation were identified. Molecular dynamics simulations are powerful computational tools used to understand the movement and interactions of atoms and molecules over time. Such studies would provide valuable insights into the intermolecular forces at play, such as van der Waals forces, electrostatic interactions, and potential hydrogen bonding involving the phenol group and the chlorine and methyl substituents.

Therefore, the generation of an article with detailed research findings and data tables on the molecular dynamics of this compound is not possible at this time due to the absence of primary research on this specific topic.

Environmental Behavior and Transformation of 4,6 Dichloro 2,3 Dimethylphenol

Abiotic Degradation Processes

Chlorination and Other Halogenation Reactions in Water Treatment

No data tables or research findings could be generated for "4,6-Dichloro-2,3-dimethylphenol."

Information Deficit on the

Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of specific data regarding the environmental behavior and transformation of the chemical compound This compound . Searches conducted for its biotic and abiotic degradation, metabolic pathways, and adsorption dynamics did not yield sufficient information to construct a detailed and scientifically accurate article as per the requested outline.

The available research predominantly focuses on related but structurally distinct compounds, including various isomers of dimethylphenol (such as 2,4-, 2,6-, and 3,4-dimethylphenol), other chlorinated phenols (like 2,4,6-trichlorophenol (B30397) and 4-chloro-3,5-dimethylphenol), and other chlorinated aromatic compounds. While these studies provide insights into the environmental fate of similar chemical classes, the specific transformation processes, degrading microorganisms, metabolic intermediates, and sorption characteristics of this compound remain uncharacterized in the accessible literature.

For instance, studies on other dimethylphenols indicate that bacteria from genera such as Pseudomonas and Mycobacterium are capable of degrading these compounds through enzymatic systems like monooxygenases and dioxygenases. nih.govresearchgate.netnih.gov Similarly, research on chlorophenols details their adsorption onto various environmental matrices and the influence of factors like pH and organic matter on this process. However, due to the strict specificity of chemical-biological interactions, it would be scientifically inaccurate to extrapolate these findings to this compound without direct experimental evidence.

Given the constraints to adhere strictly to information pertaining solely to this compound, it is not possible to generate the requested article on its environmental behavior and transformation at this time. Further primary research is required to elucidate the specific environmental fate of this compound.

Advanced Remediation Technologies for Environmental Contamination

Conventional wastewater treatment methods often prove insufficient for the complete mineralization of recalcitrant organic pollutants like this compound. Consequently, advanced remediation technologies that can achieve higher degradation efficiencies are crucial. These technologies are broadly categorized into biological and chemical processes, each with unique mechanisms for breaking down this complex molecule.

Bioremediation Strategies (e.g., microbial consortia, enzyme application)

Bioremediation harnesses the metabolic capabilities of microorganisms to transform or degrade contaminants into less harmful substances. This approach is considered a cost-effective and environmentally friendly alternative to traditional physical and chemical treatments.

Microbial Consortia:

Enzyme Application:

The direct application of specific enzymes offers a more targeted approach to bioremediation. Research on the biodegradation of various dimethylphenols has highlighted the role of enzymes such as catechol 2,3-dioxygenase and p-cresol (B1678582) methylhydroxylase in the initial stages of ring cleavage. researchgate.net Although this research did not specifically focus on the chlorinated form, it points to the types of enzymes that could be relevant. Fungal enzymes, in particular, have shown promise in degrading a wide range of phenolic compounds. The biodegradation of chloroxylenol (4-chloro-3,5-dimethylphenol), a compound with a similar structure, has been successfully demonstrated using the fungal strains Cunninghamella elegans and Trametes versicolor, with cytochrome P450 enzymes and laccase identified as key players in the degradation process. mdpi.com These findings suggest that a screening of microbial enzymes, particularly oxygenases and peroxidases, could identify candidates for the effective enzymatic degradation of this compound.

Table 1: Microbial Genera with Potential for Dichlorodimethylphenol Degradation (Based on Analogous Compounds)

| Microbial Genus | Potential Role in Degradation | Reference |

| Sphingomonas | Aerobic degradation of chlorophenols | nih.gov |

| Burkholderia | Aerobic degradation of chlorophenols | nih.gov |

| Pseudomonas | Reductive dechlorination and ring cleavage | nih.govresearchgate.net |

| Desulfitobacterium | Reductive dechlorination of chlorophenols | nih.gov |

| Clostridium | Reductive dechlorination of chlorophenols | nih.gov |

| Cunninghamella | Fungal biodegradation via cytochrome P450 | mdpi.com |

| Trametes | Fungal biodegradation via laccase | mdpi.com |

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment methods that rely on the generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH), to oxidize and mineralize organic pollutants.

While direct research on the application of AOPs to this compound is limited in the available literature, studies on similar molecules offer a strong basis for their potential efficacy. For example, various AOPs have been successfully employed for the degradation of 2,4-dimethylphenol (B51704) and 2,4-dichlorophenol (B122985). capes.gov.br The degradation rate for 2,4-dichlorophenol was found to follow the order: H₂O₂/Fe²⁺/UV > H₂O₂/Fe²⁺ > O₃/ultrasound > O₃ ≥ O₃/UV > UV/H₂O₂ ≥ ultrasound > UV. capes.gov.br

The Fenton process (H₂O₂/Fe²⁺) and photo-Fenton processes have shown high efficiency in degrading chlorophenols and dimethylphenols. The heterogeneous Fenton process has been used to oxidize 2,4-dimethylphenol in soil, achieving significant conversion within a short reaction time. nih.gov Similarly, the combination of ozone and UV irradiation has proven effective for the degradation of 4-chloro-3,5-dimethylphenol, leading to near-complete removal of total organic carbon. researchgate.net A comparative study on the degradation of 2,4,6-trichlorophenol found that the UV/Fenton process was the most effective among several AOPs. researchgate.net

These findings strongly suggest that AOPs, particularly Fenton and photo-Fenton processes, as well as ozonation combined with UV, would be promising technologies for the degradation of this compound. Further research is needed to determine the optimal operating conditions and degradation pathways for this specific compound.

Table 2: Advanced Oxidation Processes and Their Efficacy on Analogous Compounds

| AOP Type | Target Compound | Key Findings | Reference |

| H₂O₂/Fe²⁺/UV | 2,4-Dichlorophenol | Highest degradation rate among tested AOPs. | capes.gov.br |

| Heterogeneous Fenton | 2,4-Dimethylphenol | High conversion rate in soil matrix. | nih.gov |

| UV/O₃ | 4-Chloro-3,5-dimethylphenol | Pronounced synergistic effect, near-complete TOC removal. | researchgate.net |

| UV/Fenton | 2,4,6-Trichlorophenol | Most effective degradation compared to other AOPs. | researchgate.net |

Applications and Industrial Relevance of 4,6 Dichloro 2,3 Dimethylphenol As a Chemical Intermediate

Utilization in the Synthesis of Complex Organic Molecules

4,6-Dichloro-2,3-dimethylphenol serves as a versatile building block in the synthesis of more complex organic molecules due to its reactive phenolic hydroxyl group and the influence of its chloro and methyl substituents on the aromatic ring.

Precursor in Polymer Chemistry (e.g., polyphenylene oxide derivatives)

While direct evidence for the use of this compound in the synthesis of polyphenylene oxide (PPO) is not prevalent in the provided search results, the general principles of PPO synthesis suggest its potential as a monomer. PPO resins are significant engineering thermoplastics known for their thermal and oxidative stability. uc.edu The most common method for PPO synthesis is the oxidative coupling polymerization of 2,6-disubstituted phenols, with 2,6-dimethylphenol (B121312) being the most commercially important monomer. uc.eduresearchgate.netwikipedia.org The polymerization typically involves a copper-catalyzed oxidation in the presence of oxygen. uc.edu

The key to this polymerization is the presence of substituents in the two ortho positions to the hydroxyl group, which directs the polymerization to form linear high molecular weight polymers. uc.edu Phenols with various ortho substituents, including alkyl, aryl, chloro, or bromo groups, can be used to produce poly(phenylene oxide) in high yields. uc.edu Given that this compound has methyl groups at the 2 and 3 positions, it does not fit the typical 2,6-disubstitution pattern for linear PPO. However, the principles of oxidative coupling could potentially be applied to create novel polymer structures. For instance, phenols with only one ortho substituent can undergo oxidative coupling, though this often results in branched and colored polymers. uc.edu

Furthermore, research has explored the incorporation of various functional groups into PPO backbones to modify their properties. For example, DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) has been incorporated to enhance thermal properties and char yield. mdpi.com This indicates an ongoing interest in developing new PPO derivatives with tailored characteristics, a field where a monomer like this compound could potentially be explored.

Building Block for Specialty Chemicals and Fine Organics

This compound's structure makes it a valuable intermediate in the synthesis of various specialty chemicals and fine organics. The chlorine and methyl groups on the phenol (B47542) ring influence its reactivity and can be retained or modified in subsequent synthetic steps to create a diverse range of molecules.

For example, related dichlorophenol compounds are used as intermediates in the production of antiseptics and other functional chemicals. chemicalbook.com The synthesis of such compounds often involves the chlorination of a corresponding phenol. chemicalbook.com The presence of multiple reactive sites on the this compound molecule allows for a variety of chemical transformations, making it a useful starting material for more complex structures.

Role in the Production of Dyes, Pigments, and Additives

Phenolic compounds are fundamental to the dye and pigment industry. epa.gov While the direct use of this compound in specific dye or pigment synthesis is not explicitly detailed in the provided search results, its chemical nature as a substituted phenol suggests its potential as an intermediate or coupling component in the synthesis of certain classes of colorants. The manufacturing of dyes and pigments often involves the introduction of various substituents onto aromatic rings like benzene (B151609) and naphthalene (B1677914) to achieve the desired color and properties. epa.gov

Similarly, substituted phenols are utilized as additives in various industrial applications. For instance, other chlorinated dimethylphenols, such as 2,4-dichloro-3,5-dimethylphenol (B1670469) (DCMX), are used as preservatives and microbicides in disinfectants and aqueous functional fluids. chemicalbook.comulprospector.com While this compound is not explicitly mentioned for these exact uses, its structural similarity suggests potential for similar applications as an additive.

Antioxidant Properties and Industrial Stabilization Applications

Phenolic compounds are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals. nih.govmdpi.com This activity is crucial in preventing oxidative degradation in various materials. The antioxidant potential of phenols is influenced by the nature and position of substituents on the aromatic ring. nih.gov

While specific studies on the antioxidant activity of this compound were not found, the general class of phenolic compounds is widely used as industrial stabilizers. For instance, 2,6-dimethylphenol is a precursor in the synthesis of antioxidants. solubilityofthings.com These antioxidants are vital in the manufacturing of plastics, resins, and coatings to prevent degradation and extend product lifespan. solubilityofthings.com Given its phenolic structure, this compound could potentially exhibit antioxidant properties and find use as a stabilizer in industrial formulations.

Emerging Industrial Applications and Technological Innovations

Research into the applications of substituted phenols is ongoing, with a focus on developing new materials and technologies. The unique substitution pattern of this compound may offer advantages in novel applications.

One area of innovation in polymer chemistry is the use of more environmentally friendly solvents, such as supercritical carbon dioxide, for polymerization reactions like the synthesis of PPO. elsevierpure.com As new synthetic methodologies are developed, the potential for utilizing a wider range of monomers, including specifically substituted phenols like this compound, increases.

Furthermore, the development of new synthetic methods allows for the preparation of a variety of phenolic derivatives. researchgate.net These new compounds can then be screened for a range of industrial applications, from pharmaceuticals to materials science. The continuous exploration of structure-property relationships in phenolic compounds could lead to the discovery of novel uses for this compound in emerging technologies.

Future Research Trajectories and Interdisciplinary Perspectives

Exploration of Novel Sustainable Synthesis Routes

The traditional chemical synthesis of chlorinated phenols often involves hazardous reagents and produces significant waste, prompting the exploration of more environmentally friendly "green chemistry" approaches. carlroth.com Future research will likely focus on developing sustainable synthesis routes for 4,6-Dichloro-2,3-dimethylphenol that adhere to the principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents and catalysts. carlroth.com

One promising avenue is the use of biocatalysis , which employs enzymes or whole microorganisms to carry out chemical transformations. rjeid.commdpi.com This approach offers high selectivity under mild reaction conditions, reducing energy consumption and the formation of unwanted byproducts. rjeid.com For instance, the enzymatic synthesis of various organic compounds, including esters and polycondensates, has demonstrated the potential of biocatalysts to replace conventional chemical routes. mdpi.com Research could focus on identifying or engineering enzymes, such as halogenases or phenol-modifying enzymes, that can selectively chlorinate 2,3-dimethylphenol (B72121) at the 4 and 6 positions. The development of enzyme cascade reactions, where multiple enzymes work in sequence, could further streamline the synthesis process. tudublin.ie

Another area of exploration is the use of alternative, greener solvents and catalysts. Research into the use of deep eutectic solvents and ionic liquids has shown promise in expanding the applicability of enzymatic reactions in organic synthesis. tudublin.ie For the synthesis of related phenolic compounds, such as 2,6-xylenol, gas-phase methylation of phenol (B47542) using solid catalysts has been explored as a more sustainable alternative to traditional methods. nih.govresearchgate.net Similar approaches could be investigated for the targeted chlorination of 2,3-dimethylphenol.

Future sustainable synthesis strategies could be guided by the following principles:

| Principle of Green Chemistry | Application in this compound Synthesis |

|---|---|

| Prevention | Designing synthesis pathways that minimize waste generation. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. |

| Designing Safer Chemicals | Minimizing toxicity while maintaining efficacy of function. |

| Safer Solvents and Auxiliaries | Replacing hazardous solvents with greener alternatives like water, supercritical fluids, or ionic liquids. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. |

| Use of Renewable Feedstocks | Utilizing renewable raw materials instead of depleting fossil fuels. |

| Reduce Derivatives | Minimizing or avoiding the use of protecting groups to reduce reaction steps. |

| Catalysis | Employing catalytic reagents over stoichiometric reagents to increase efficiency. |

| Design for Degradation | Designing chemical products that break down into innocuous degradation products at the end of their function. |

Development of Advanced In Situ Monitoring Techniques for Environmental Studies

Effective environmental monitoring is crucial for understanding the distribution, transport, and fate of this compound in various environmental matrices. Traditional monitoring methods often rely on discrete sampling followed by laboratory analysis, which can be time-consuming and may not capture the dynamic changes in contaminant concentrations. The development of advanced in situ monitoring techniques is therefore a key research priority.

Future research will likely focus on the development of portable, real-time sensors capable of detecting this compound directly in the field. Electrochemical sensors, for example, have shown promise for the detection of related compounds like chloroxylenol. researchgate.net These sensors can be based on graphene or other nanomaterials to enhance their sensitivity and selectivity. researchgate.net The development of such sensors for this compound would enable rapid, on-site measurements in water and soil, providing a more accurate picture of its environmental distribution.

Another promising approach is the use of biosensors, which utilize biological components like enzymes or antibodies to detect specific target molecules. A biosensor for this compound could offer high specificity and sensitivity. Furthermore, the integration of these sensors into wireless networks could allow for continuous, remote monitoring of contaminated sites.

The table below summarizes potential in situ monitoring techniques for future research:

| Monitoring Technique | Principle | Potential Advantages for this compound |

|---|---|---|

| Electrochemical Sensors | Measures changes in electrical properties upon interaction with the target analyte. | Portability, rapid response, and potential for miniaturization. |

| Optical Sensors | Based on changes in light absorption or fluorescence upon binding of the analyte. | High sensitivity and specificity. |

| Biosensors | Utilizes a biological recognition element (e.g., enzyme, antibody) coupled to a transducer. | High specificity and potential for detecting biologically relevant concentrations. |

| Passive Samplers | Accumulates the contaminant over time, providing a time-weighted average concentration. | Simple deployment and ability to detect low environmental concentrations. |

Mechanistic Understanding of Environmental and Biological Transformations at the Molecular Level

Biodegradation studies on related compounds have provided some initial insights. For example, bacteria have been shown to degrade various dimethylphenols through different ring-cleavage pathways, often involving enzymes like catechol 2,3-dioxygenase. nih.govresearchgate.net Fungi, with their powerful extracellular enzymes such as laccases and peroxidases, have also demonstrated the ability to degrade a wide range of phenolic compounds. nih.gov For instance, the fungus Cunninghamella elegans has been shown to biodegrade chloroxylenol through dechlorination, hydroxylation, and oxidation reactions catalyzed by cytochrome P450 enzymes. nih.gov A study on the bacterial metabolism of 2,6-xylenol by a Mycobacterium species proposed a new metabolic pathway involving 2,6-dimethyl-3-hydroxyhydroquinone as the ring fission substrate. nih.govnih.gov

Future research should focus on isolating and characterizing microorganisms capable of degrading this compound and elucidating the specific enzymatic pathways involved. This includes identifying the genes encoding the degradative enzymes and understanding their regulation. The degradation of the fungal cell wall by certain clostridial strains suggests the potential for complex microbial interactions in the breakdown of such compounds. nih.gov

Abiotic degradation processes, such as photodegradation, also play a role in the environmental fate of phenolic compounds. The photodegradation of 2,3-dimethyl phenol has been studied using nano-sized semiconductor particles like TiO2, ZnS, and SnO2. researchgate.net Similar studies on this compound could reveal its susceptibility to light-induced degradation and the nature of the resulting transformation products.

A proposed mechanistic study approach is outlined below:

| Transformation Process | Key Research Questions | Potential Experimental Approaches |

|---|---|---|

| Bacterial Degradation | Which bacterial species can degrade this compound? What are the key enzymes and metabolic pathways? | Enrichment culture and isolation of degrading bacteria, identification of metabolites by GC-MS/LC-MS, gene sequencing, and enzyme assays. |

| Fungal Degradation | Can fungi, particularly white-rot fungi, mineralize this compound? What is the role of extracellular enzymes? | Screening of fungal strains, analysis of degradation products, and measurement of laccase and peroxidase activity. |

| Photodegradation | What is the quantum yield of photodegradation in aqueous environments? What are the major photoproducts? | Laboratory studies using simulated sunlight, identification of photoproducts by mass spectrometry, and determination of degradation kinetics. |

| Abiotic Hydrolysis | Is hydrolysis a significant degradation pathway under typical environmental pH conditions? | Stability studies at different pH values and temperatures. |

Predictive Modeling for Chemical Reactivity and Environmental Behavior

Predictive modeling offers a powerful and cost-effective tool to estimate the chemical reactivity and environmental behavior of compounds like this compound, especially when experimental data is scarce. Quantitative Structure-Activity Relationship (QSAR) models are a key component of this approach. researchgate.net

QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological or environmental activity. researchgate.net For phenolic compounds, QSAR models have been developed to predict their toxicity to various organisms. rjeid.com These models often use quantum chemical reactivity descriptors such as molecular weight, hardness, chemical potential, and electrophilicity index to assess toxicity. rjeid.com The development of robust QSAR models for this compound could help in predicting its potential ecotoxicity without extensive animal testing.

Beyond toxicity, predictive models can also be used to estimate the environmental fate of chemicals. researchgate.netnih.gov Such models can predict properties like water solubility, soil adsorption, and biodegradation potential based on the molecular structure. Developing and validating such models for this compound would be invaluable for environmental risk assessment.

The table below presents key parameters for developing predictive models for this compound:

| Model Type | Predicted Endpoint | Potential Molecular Descriptors |

|---|---|---|

| QSAR for Toxicity | Acute and chronic toxicity to aquatic organisms (e.g., fish, daphnia, algae). | LogP, pKa, molecular weight, polarizability, HOMO/LUMO energies. |

| Environmental Fate Models | Biodegradation rate, soil adsorption coefficient (Koc), bioconcentration factor (BCF). | Molecular connectivity indices, topological descriptors, fragment-based contributions. |

| Reactivity Models | Rate constants for reaction with hydroxyl radicals or other environmental oxidants. | Bond dissociation energies, electron densities, electrostatic potentials. |

Integration of Artificial Intelligence and Machine Learning in Compound Research

The increasing complexity of environmental and biological data necessitates the use of advanced computational tools. Artificial Intelligence (AI) and Machine Learning (ML) are poised to revolutionize research on chemical compounds like this compound. nih.gov

AI and ML algorithms can be trained on large datasets to identify complex patterns and make predictions that are not apparent through traditional statistical methods. nih.gov In the context of this compound, AI/ML can be applied in several key areas:

Predicting Toxicity and Environmental Fate: ML models, such as random forests and neural networks, can be developed to predict the toxicity and biodegradability of chemicals with high accuracy. nih.govresearchgate.net These models can handle large and complex datasets, integrating information from various sources to provide more reliable predictions.

Discovering Novel Degradation Pathways: AI can be used to analyze metabolomic data from biodegradation studies to identify novel transformation products and propose new degradation pathways. researchgate.net

Designing Sustainable Synthesis Routes: ML algorithms can be used to optimize reaction conditions and predict the outcomes of different synthetic strategies, accelerating the development of green synthesis routes.

Analyzing High-Throughput Screening Data: In ecotoxicology, AI can analyze data from high-throughput screening assays to identify compounds with specific modes of action and prioritize them for further testing.

The successful application of AI and ML depends on the availability of high-quality, curated datasets. Therefore, future research should also focus on generating and sharing reliable experimental data on this compound and related compounds to train and validate these powerful computational models.

Potential applications of AI and ML in the study of this compound are summarized below:

| Application Area | AI/ML Technique | Expected Outcome |

|---|---|---|

| Toxicity Prediction | Random Forest, Support Vector Machines, Deep Neural Networks | Accurate prediction of acute and chronic toxicity, reducing the need for animal testing. |

| Environmental Fate Modeling | Gradient Boosting Machines, Recurrent Neural Networks | Improved prediction of persistence, bioaccumulation, and transport in the environment. |

| Degradation Pathway Elucidation | Natural Language Processing (of scientific literature), Network Analysis | Identification of potential metabolic pathways and key transformation products. |

| Sustainable Synthesis Design | Genetic Algorithms, Bayesian Optimization | Optimization of reaction conditions for higher yields and reduced environmental impact. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.